molecular formula C22H25NO4 B11083172 N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11083172
M. Wt: 367.4 g/mol
InChI Key: UQWMMIIYXIFLLS-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and chromene Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while chromene is a benzopyran derivative with a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then coupled with the chromene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, while the chromene moiety can interact with biological targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of adamantane and chromene moieties, which confer both stability and biological activity

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(1-adamantylmethyl)-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H25NO4/c1-26-18-4-2-3-16-8-17(21(25)27-19(16)18)20(24)23-12-22-9-13-5-14(10-22)7-15(6-13)11-22/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,23,24)

InChI Key

UQWMMIIYXIFLLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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